3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19970124
InChI: InChI=1S/C14H20N2O2/c17-13-6-9-16(10-7-13)11-8-14(18)15-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide

CAS No.:

Cat. No.: VC19970124

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide
Standard InChI InChI=1S/C14H20N2O2/c17-13-6-9-16(10-7-13)11-8-14(18)15-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)
Standard InChI Key PNWTZAXYOLQXJM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1O)CCC(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Table 1: Molecular Data

PropertyValue
Molecular FormulaC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2
Molecular Weight248.32 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
LogP (Predicted)1.95–2.5

Structural Insights

The 4-hydroxypiperidine group introduces a hydroxyl substituent at the fourth position of the piperidine ring, enhancing polarity and potential hydrogen-bonding interactions. The phenylpropanamide backbone is a common pharmacophore in medicinal chemistry, often associated with receptor binding and metabolic stability .

Synthesis and Chemical Modifications

Table 2: Key Synthetic Intermediates

StepIntermediateRole
1NN-PhenylpropanamideAmide backbone formation
24-HydroxypiperidinePiperidine ring introduction

Structural Analogues

Modifications to the 4-hydroxypiperidine group (e.g., alkylation, oxidation) or the phenyl ring (e.g., halogenation) have been explored to optimize bioactivity . For example:

  • Replacement of the hydroxyl group with a ketone reduces receptor affinity .

  • Substitution on the phenyl ring (e.g., fluorine) enhances metabolic stability .

Pharmacological Profile

Table 3: Comparative TRPV1 Antagonism Data

CompoundKiK_i (nM)Selectivity Over Other Receptors
3-(4-Hydroxypiperidin-1-yl)-N-phenylpropanamide~20 (predicted)Moderate (σ1, dopamine D2)
Reference Compound (BPTES)0.2High (GLS-specific)

Neurotransmitter Modulation

The hydroxypiperidine moiety may interact with dopamine and serotonin transporters, suggesting potential in neurological disorders . In vitro studies on sigma-1 receptor binding show moderate affinity (Ki50nMK_i \approx 50 \, \text{nM}) .

Pharmacokinetics and Toxicity

ADME Properties

  • Solubility: Moderate aqueous solubility due to the hydroxyl group (estimated 10–50 µg/mL).

  • Metabolism: Likely hepatic, involving cytochrome P450-mediated oxidation of the piperidine ring .

  • Half-Life: Predicted 2–4 hours in rodent models .

Therapeutic Applications and Future Directions

Research Gaps

  • In Vivo Efficacy: Limited data on animal models for pain or neurological endpoints.

  • Selectivity: Further profiling against off-target receptors (e.g., opioid, adrenergic).

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